molecular formula C9H4Br2ClN B1612412 3-Chloro-4,6-dibromoquinoline CAS No. 927801-50-1

3-Chloro-4,6-dibromoquinoline

Cat. No.: B1612412
CAS No.: 927801-50-1
M. Wt: 321.39 g/mol
InChI Key: WGDQUDAYMZRLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-Chloro-4,6-dibromoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-chloroquinoline using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure selective bromination at the 4 and 6 positions of the quinoline ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Chloro-4,6-dibromoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4,6-dibromoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dibromoquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can lead to cell death, making these compounds effective antibacterial agents.

Comparison with Similar Compounds

3-Chloro-4,6-dibromoquinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dibromo-3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDQUDAYMZRLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590601
Record name 4,6-Dibromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-50-1
Record name 4,6-Dibromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-4,6-dibromoquinoline
3-Chloro-4,6-dibromoquinoline
3-Chloro-4,6-dibromoquinoline
3-Chloro-4,6-dibromoquinoline
3-Chloro-4,6-dibromoquinoline
3-Chloro-4,6-dibromoquinoline

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